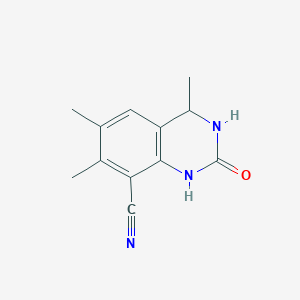
1-Propylisochroman-6,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propylisochroman-6,7-diol is an organic compound with the molecular formula C12H16O3. It features a propyl group attached to an isochroman ring, which is further substituted with hydroxyl groups at the 6th and 7th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylisochroman-6,7-diol can be synthesized through several methods. One common approach involves the hydroxylation of alkenes or the hydrolysis of epoxides . These reactions typically require specific catalysts and conditions to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve the use of glycerol hydrogenolysis via aqueous phase reforming. This method is advantageous due to its low temperature requirement and high hydrogen yield, which eliminates the need for an external hydrogen supply .
Chemical Reactions Analysis
Types of Reactions: 1-Propylisochroman-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can produce halogenated derivatives .
Scientific Research Applications
1-Propylisochroman-6,7-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of bio-based polyesters and other polymeric materials.
Mechanism of Action
The mechanism by which 1-Propylisochroman-6,7-diol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through the formation of hydrogen bonds and other interactions with the enzyme’s active site .
Comparison with Similar Compounds
- 1,2-Propanediol
- 1,3-Propanediol
- Ethylene glycol
- Propylene glycol
Comparison: 1-Propylisochroman-6,7-diol is unique due to its isochroman ring structure and the specific positioning of its hydroxyl groups. This structural uniqueness imparts different chemical and physical properties compared to other diols, such as enhanced stability and specific reactivity patterns .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-propyl-3,4-dihydro-1H-isochromene-6,7-diol |
InChI |
InChI=1S/C12H16O3/c1-2-3-12-9-7-11(14)10(13)6-8(9)4-5-15-12/h6-7,12-14H,2-5H2,1H3 |
InChI Key |
NANRBCDRUZZOMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2=CC(=C(C=C2CCO1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


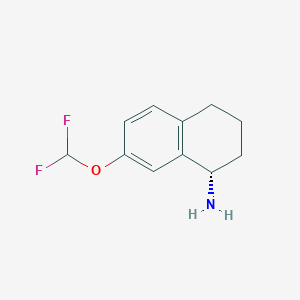

![n-[2-(4-Nitrophenyl)ethyl]propan-2-amine](/img/structure/B11892949.png)
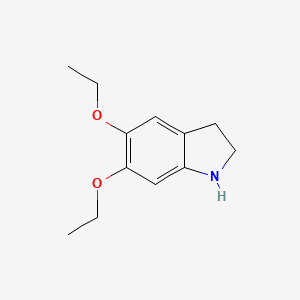


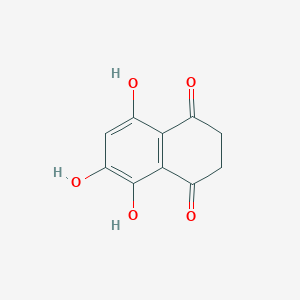


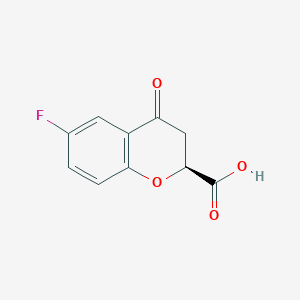
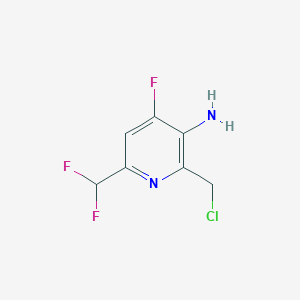

![4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893019.png)
